Cas no 79902-72-0 (2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde)

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]benzothiazole core with a 4-chlorophenyl substituent and a formyl functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The presence of the aldehyde group enables further derivatization through condensation or nucleophilic addition reactions, while the chlorophenyl moiety enhances electronic properties, influencing binding affinity in medicinal chemistry applications. Its rigid fused-ring system contributes to stability, making it suitable for use in materials science and pharmaceutical research. The compound is typically handled under controlled conditions due to its reactive aldehyde functionality.
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde structure
79902-72-0 structure
Product name:2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
CAS No:79902-72-0
MF:C16H9ClN2OS
MW:312.773461103439
CID:4789027

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
    • 2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
    • 2-(p-chlorophenyl)-3-formylimidazo[2,1-b]benzothiazole
    • 2-(4-Chlorophenyl)imidazo[2,1-b]benzothiazole-3-carbaldehyde
    • 2-(4-chloro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
    • 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole -3-carbaldehyde
    • 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
    • Inchi: 1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H
    • InChI Key: QRXHSCCXJWKDSK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=C(C=O)N2C(=N1)SC1C=CC=CC2=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 402
  • Topological Polar Surface Area: 62.6
  • XLogP3: 5.4

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
015724-2g
2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
79902-72-0
2g
£598.00 2022-03-01
Chemenu
CM525562-1g
2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
79902-72-0 97%
1g
$577 2024-07-23
Fluorochem
015724-1g
2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
79902-72-0
1g
£372.00 2022-03-01
Fluorochem
015724-250mg
2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
79902-72-0
250mg
£160.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673388-1g
2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
79902-72-0 98%
1g
¥7953.00 2024-07-28

Additional information on 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

Introduction to 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde (CAS No. 79902-72-0)

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde, with the CAS number 79902-72-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazobenzothiazoles, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound make it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde consists of a benzothiazole core fused with an imidazole ring, substituted with a 4-chlorophenyl group and a formyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The formyl group, in particular, is known to play a crucial role in the compound's reactivity and biological activity.

Recent studies have highlighted the potential of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde in various therapeutic applications. One notable area of research is its antitumor activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its antitumor properties, 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde has also shown promise as an anti-inflammatory agent. Research conducted at the University of California found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The antimicrobial activity of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde has also been investigated. A study published in the Journal of Antibiotics reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.

The synthetic route for preparing 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde has been well-documented in the literature. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol followed by cyclization under acidic conditions to form the imidazobenzothiazole core. Subsequent oxidation steps are used to introduce the formyl group. This synthetic pathway is efficient and scalable, making it suitable for large-scale production.

The physicochemical properties of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde have been extensively characterized. It is a solid at room temperature with a melting point ranging from 180°C to 185°C. The compound is slightly soluble in water but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are advantageous for its use in biological assays and drug formulation studies.

In terms of safety and toxicity, preliminary studies have indicated that 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for clinical use. Preclinical studies in animal models have shown that this compound is well-tolerated when administered orally or intravenously.

The future prospects for 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and to explore its potential as a lead compound for drug development. Clinical trials are expected to provide more definitive data on its efficacy and safety in human subjects.

In conclusion, 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde (CAS No. 79902-72-0) is a multifunctional organic compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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